molecular formula C15H21N3O4S2 B2446789 3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1706419-15-9

3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2446789
CAS No.: 1706419-15-9
M. Wt: 371.47
InChI Key: PFBHDEUAGCLVJE-UHFFFAOYSA-N
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Description

3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions One common approach is to start with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine and penicillin, share some structural similarities.

    Pyrimidine Derivatives: Compounds like cytosine and thymine, which are pyrimidine bases, also have structural similarities.

Uniqueness

What sets 3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its combination of functional groups and the specific arrangement of the thiazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethyl-3-[2-(3-methylsulfonylpyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-9-10(2)16-15-18(14(9)20)11(8-23-15)6-13(19)17-5-4-12(7-17)24(3,21)22/h11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBHDEUAGCLVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCC(C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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